molecular formula C9H9BrF2 B2609818 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene CAS No. 1955548-42-1

1-Bromo-4-(1,1-difluoropropan-2-yl)benzene

Cat. No.: B2609818
CAS No.: 1955548-42-1
M. Wt: 235.072
InChI Key: DLPLVQQHJFPQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1,1-difluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H9BrF2 and a molecular weight of 235.07 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1,1-difluoropropan-2-yl group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene typically involves the bromination of 4-(1,1-difluoropropan-2-yl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at a temperature range of 0-25°C to ensure high yield and purity of the product.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-difluoropropan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoropropyl group contribute to its reactivity and binding affinity, enabling it to modulate biological activities. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

1-Bromo-4-(1,1-difluoropropan-2-yl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for various applications.

Properties

IUPAC Name

1-bromo-4-(1,1-difluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPLVQQHJFPQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.